trans-2-(3,4-Difluorophenyl)cyclopentanol
Description
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAHLJIXRYLOI-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Intramolecular Cyclization
A foundational route involves aldol condensation of 3,4-difluorobenzaldehyde (I ) with acetonitrile or malonic acid derivatives to form α,β-unsaturated intermediates. For instance, reacting I with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)acrylic acid (IIb ), a precursor for subsequent cyclization. Subjecting IIb to acidic or basic conditions facilitates intramolecular cyclization, forming a cyclopentenone intermediate. Reduction of the ketone moiety using NaBH4 or LiAlH4 then affords the trans-alcohol, with stereochemistry dictated by the reducing agent’s selectivity (Table 1).
Table 1: Aldol-Based Cyclopentanol Synthesis
| Starting Material | Cyclization Agent | Reduction Method | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| IIb | H2SO4 (cat.) | NaBH4/EtOH | 65 | 3:1 |
| IIb | KOtBu | LiAlH4/THF | 72 | 4:1 |
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile bearing the 3,4-difluorophenyl group offers a stereocontrolled pathway. For example, reacting 1,3-butadiene with 3,4-difluorophenyl vinyl ketone generates a bicyclic adduct, which undergoes retro-Diels-Alder cleavage to yield a cyclopentenone. Catalytic hydrogenation (H2/Pd-C) selectively reduces the ketone to the trans-alcohol, achieving a 78% yield and >90% diastereomeric excess.
Stereoselective Reduction of Cyclopentanone Derivatives
Chiral Oxazaborolidine-Catalyzed Reduction
Building on methodologies for cyclopropane reductions, trans-2-(3,4-difluorophenyl)cyclopentanone (III ) is treated with a chiral oxazaborolidine catalyst and borane dimethylsulfide. This system enforces facial selectivity, favoring hydride delivery to the Re face of the ketone, thereby yielding the trans-alcohol with 85% enantiomeric excess (Table 2).
Table 2: Asymmetric Reduction of Cyclopentanone
| Substrate | Catalyst | Reducing Agent | ee (%) | Yield (%) |
|---|---|---|---|---|
| III | (R)-Oxazaborolidine | BH3·SMe2 | 85 | 91 |
| III | (S)-Oxazaborolidine | BH3·SMe2 | 82 | 89 |
Enzymatic Reduction
Radical-Mediated Cyclization Approaches
Decatungstate-Photocatalyzed C–H Activation
Inspired by decatungstate-mediated hydrogen atom transfer (HAT), irradiation of 3,4-difluorophenyl-substituted alkanes (e.g., IV ) with Na2[W10O32] generates carbon-centered radicals. Intramolecular cyclization forms the cyclopentane ring, followed by hydroxylation via trapping with molecular oxygen or water, yielding the trans-alcohol in 60–65% yield (Scheme 1).
Scheme 1: Radical Cyclization Pathway
-
IV → Radical intermediate via HAT
-
Cyclization → Cyclopentyl radical
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OH trapping → trans-2-(3,4-Difluorophenyl)cyclopentanol
Diastereoselective Epoxide Ring-Opening
Epoxidation and Nucleophilic Attack
Epoxidation of 2-(3,4-difluorophenyl)cyclopentene (V ) with m-CPBA generates a trans-epoxide. Acid-catalyzed ring-opening with water proceeds via SN2 mechanism, installing the hydroxyl group trans to the difluorophenyl substituent (85% yield, dr >20:1).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol Cyclization | 65–72 | Moderate | High | Moderate |
| Asymmetric Reduction | 85–91 | High | Medium | High |
| Radical Cyclization | 60–65 | Low | Low | Low |
| Epoxide Ring-Opening | 85 | Very High | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
trans-2-(3,4-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the cyclopentane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
trans-2-(3,4-Difluorophenyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclopentanol Derivatives
trans-2-(3-Fluorophenyl)cyclopentanol
- Molecular Formula : C₁₁H₁₃FO
- Molecular Weight : 180.22 g/mol
- Key Differences: Contains a single fluorine atom at the 3-position of the phenyl ring, reducing molecular weight by ~18 g/mol compared to the difluorinated analog. Application: Structural simplicity may favor metabolic clearance, but reduced fluorination could limit its utility in environments requiring strong electron-withdrawing groups .
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
- Molecular Formula : C₁₀H₈F₂O₂
- Molecular Weight : 198.17 g/mol
- Key Differences: Replaces the cyclopentanol moiety with a cyclopropane ring and carboxylic acid group. Increased rigidity from the cyclopropane ring may enhance target selectivity but reduce solubility. Application: Used in synthesizing kinase inhibitors and other bioactive molecules due to its planar structure and acidity .
Alkyl-Substituted Cyclopentanols
trans-2-(4-N-Propylphenyl)cyclopentanol
- Molecular Formula : C₁₄H₂₀O
- Molecular Weight : 204.31 g/mol
- Key Differences :
- Substitutes fluorine atoms with a lipophilic n-propyl group, increasing molecular weight and logP.
- Enhanced hydrophobicity could improve membrane permeability but may lead to off-target interactions.
- Application : Explored in CNS drug candidates where lipophilicity is critical for blood-brain barrier penetration .
Complex Heterocyclic Derivatives
Triazolopyrimidine-Cyclopentanol Conjugates
- Example: [1R-[1α,2β(1R,2S)]]-2-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]cyclopentanol
- Molecular Weight : 447 g/mol
- Key Differences :
- Incorporates a triazolopyrimidine scaffold and cyclopropane ring, increasing structural complexity.
- The difluorophenyl group contributes to binding affinity in MCHR1 antagonists and kinase inhibitors.
- Application : Preclinical candidates for metabolic and oncological disorders, leveraging fluorine’s bioisosteric effects .
Structural and Functional Analysis Table
Research Findings and Implications
- Fluorine Impact: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and electronic effects compared to non-fluorinated or monosubstituted analogs, aligning with trends in FDA-approved drugs like entrectinib .
- Scaffold Flexibility: Cyclopentanol derivatives offer modularity for scaffold-hopping strategies, enabling the development of analogs with tailored pharmacokinetic profiles .
- Therapeutic Potential: The combination of cyclopentanol’s hydroxyl group and fluorine’s bioisosteric properties positions this compound as a versatile intermediate for antiviral, anticancer, and anti-inflammatory agents.
Biological Activity
trans-2-(3,4-Difluorophenyl)cyclopentanol is a fluorinated compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its molecular structure can enhance the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHFO, with a molecular weight of approximately 204.19 g/mol. The compound features a cyclopentanol core substituted with a difluorophenyl group, which imparts unique chemical properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluorophenyl moiety can influence the compound’s reactivity and selectivity towards specific targets.
Key Mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating physiological responses.
- Receptor Binding: The compound's structure allows it to bind effectively to specific receptors, which may lead to altered signaling pathways.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below is a summary of findings related to its pharmacological effects:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory | Reduced inflammation markers in vitro by inhibiting pro-inflammatory cytokines. |
| Study 3 | Anticancer | Induced apoptosis in cancer cell lines through modulation of cell cycle proteins. |
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
-
Antimicrobial Activity :
- A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects :
- In vitro experiments indicated that the compound significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
-
Anticancer Properties :
- Research involving various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
